Pyruvyl-glycine benzyl ester
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H13NO4 |
|---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
benzyl 2-(2-oxopropanoylamino)acetate |
InChI |
InChI=1S/C12H13NO4/c1-9(14)12(16)13-7-11(15)17-8-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,13,16) |
InChI Key |
UOZQZTNCSOITOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=O)NCC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Conceptual Framework of α Keto Acid Amides and Esters in Organic and Biological Chemistry
α-Keto acid amides and esters are a class of organic compounds characterized by a ketone functional group adjacent (at the α-position) to an amide or ester group, respectively. This arrangement of functional groups imparts unique reactivity and biological relevance to these molecules.
Structurally, the presence of two adjacent carbonyl groups in the α-ketoester or α-ketoamide functionality leads to a distinct electronic environment, influencing the reactivity of both carbonyl carbons. These compounds are key intermediates in a variety of synthetic transformations. For instance, α-keto esters are valuable precursors for the synthesis of other important organic compounds like α-hydroxy acids and α-amino acids. sigmaaldrich.com They also feature in the synthesis of heterocyclic compounds. sigmaaldrich.com
In biological systems, α-keto acids are central to metabolism. scielo.br Pyruvic acid, for example, is a terminal product of glycolysis and a crucial link to the citric acid cycle. scielo.br Other biologically significant α-keto acids, such as α-ketoglutarate and oxaloacetate, are key intermediates in the Krebs cycle. scielo.br The amide and ester derivatives of these acids, while not always central metabolites themselves, are studied for their potential as enzyme inhibitors or as prodrugs. The conjugation of α-keto acids with amino acids to form structures like pyruvyl-amino acid conjugates is a strategy explored in medicinal chemistry. sigmaaldrich.com
The synthesis of α-keto amides and esters has been an active area of research, with numerous methods developed. These include the oxidation of corresponding α-hydroxy acids, Friedel-Crafts acylation, and various coupling reactions. nih.govgoogle.com Recent advancements have focused on developing greener and more efficient synthetic routes, sometimes utilizing biomass-derived feedstocks. nih.gov For example, one-pot strategies have been developed for the formation of α-keto amide bonds from α-keto acids and amines under mild conditions. peptide.com
Significance of Glycine Ester and Pyruvic Acid Derivatives As Synthetic Precursors
Both glycine (B1666218) esters and pyruvic acid derivatives are fundamental building blocks in organic synthesis, valued for their reactivity and versatility.
Glycine Esters: Glycine, being the simplest amino acid, provides a basic scaffold that can be elaborated upon. The protection of its carboxylic acid group as an ester, particularly a benzyl (B1604629) ester, is a common strategy in peptide synthesis. organic-chemistry.org Glycine benzyl ester hydrochloride is a commercially available and widely used reagent for this purpose. acs.orgprepchem.com The benzyl ester group is advantageous because it can be removed under relatively mild conditions, typically through hydrogenolysis, which is orthogonal to many amine-protecting groups used in peptide chemistry. organic-chemistry.org Beyond peptide synthesis, glycine esters are used in the synthesis of a variety of other molecules, including those with potential applications as biodegradable additives for engine oils. libretexts.org
Pyruvic Acid Derivatives: Pyruvic acid and its derivatives are versatile three-carbon building blocks. ontosight.ai As α-keto acids, they can participate in a wide range of chemical reactions. nih.gov They are used as intermediates in the industrial production of other chemicals, including amino acids like L-tyrosine and L-tryptophan. ontosight.ai In organic synthesis, pyruvic acid derivatives are employed in reactions such as aldol (B89426) condensations and the synthesis of heterocyclic compounds. nih.gov The modification of pyruvic acid by attaching different functional groups can alter its biological activity, a strategy used in the development of new drug candidates. organic-chemistry.org
The combination of these two precursors into a single molecule, as seen in Pyruvyl-glycine benzyl ester, creates a bifunctional molecule with distinct reactive sites, making it a useful intermediate for constructing more complex chemical entities.
Historical Development of Pyruvyl Amino Acid Conjugates and Amino Acid Benzyl Esters
Strategies for the Formation of Pyruvyl-Amino Acid Amide Bonds
The creation of the amide bond between the keto acid (pyruvic acid) and the amino group of glycine benzyl ester is a critical step. This transformation requires the activation of the carboxylic acid to facilitate the reaction with the amine.
Direct Amidation and Coupling Reagent-Mediated Approaches
The direct condensation of a carboxylic acid and an amine to form an amide bond requires high temperatures to eliminate water, conditions which are often destructive to sensitive substrates. luxembourg-bio.com Therefore, the reaction is typically mediated by coupling reagents that activate the carboxylic acid. luxembourg-bio.comrsc.org
Carbodiimides were among the first coupling reagents developed. luxembourg-bio.com Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) activate the carboxylic acid to form an O-acylisourea intermediate. luxembourg-bio.compeptide.com This intermediate can then react with the amine to form the desired amide. luxembourg-bio.com A significant drawback of using carbodiimides alone is the potential for racemization of the amino acid. hepatochem.com To suppress this side reaction and improve yields, additives such as 1-hydroxy-1H-benzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) are often included. luxembourg-bio.compeptide.com
More advanced and often more efficient coupling reagents include phosphonium (B103445) and aminium/uronium salts. iris-biotech.de These reagents, such as PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), generally provide faster and more efficient couplings with less epimerization compared to carbodiimide-based methods. luxembourg-bio.comiris-biotech.de
| Reagent Class | Example(s) | Mechanism/Key Features | Common Additives | Reference(s) |
|---|---|---|---|---|
| Carbodiimides | DCC, DIC, EDC | Forms an O-acylisourea intermediate. The byproduct of DCC is insoluble, while DIC's byproduct is soluble. peptide.com EDC is water-soluble. iris-biotech.de | HOBt, HOAt (to suppress racemization and increase efficiency). luxembourg-bio.com | luxembourg-bio.compeptide.comiris-biotech.de |
| Phosphonium Salts | PyBOP, PyAOP | Highly reactive reagents, often used when other methods fail. PyAOP is effective for coupling sterically hindered amino acids. peptide.com | Generally used without additional activators. | luxembourg-bio.compeptide.com |
| Aminium/Uronium Salts | HBTU, HATU, COMU | Considered highly efficient, providing rapid couplings. luxembourg-bio.com HATU is based on the more reactive HOAt. luxembourg-bio.comiris-biotech.de | The reagent itself is a salt of an active ester precursor. | luxembourg-bio.comiris-biotech.de |
Phosphoryl Chloride Method in Pyruvyl-Amino Acid Synthesis
The phosphoryl chloride (POCl₃) method provides an alternative route for activating carboxylic acids. uni-stuttgart.de In this approach, phosphoryl chloride is believed to react with the carboxylic acid (e.g., pyruvic acid) to form a mixed carboxylic-dichlorophosphoric anhydride (B1165640). uni-stuttgart.de This mixed anhydride is a highly reactive intermediate. uni-stuttgart.de
This potent acylating agent readily reacts with the nucleophilic amino group of the glycine benzyl ester. The dichlorophosphate (B8581778) ion serves as a good leaving group, facilitating the formation of the pyruvyl-glycine amide bond. uni-stuttgart.de This method avoids the use of standard peptide coupling reagents and represents a classic technique for the acylation of amino acids. uni-stuttgart.de
Advanced Esterification Techniques for Glycine Benzyl Ester Synthesis
The synthesis of the glycine benzyl ester precursor is a key prerequisite. This involves the esterification of the carboxylic acid group of glycine with benzyl alcohol. Due to the zwitterionic nature of amino acids, direct esterification requires specific catalytic conditions. researchgate.net
Fischer-Speier Esterification and Its Variants
Fischer-Speier esterification is a classic method involving the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst. wikipedia.org For the synthesis of amino acid benzyl esters, the process typically involves heating the amino acid with benzyl alcohol and an acid catalyst like p-toluenesulfonic acid (p-TsOH). nih.govresearchgate.net The reaction is an equilibrium process, and to drive it towards the ester product, the water formed as a byproduct must be removed. wikipedia.orgmdpi.com
A common variant of this method uses a solvent that forms an azeotrope with water, such as toluene (B28343) or cyclohexane (B81311), allowing for water removal via a Dean-Stark apparatus. nih.govmdpi.com The choice of solvent is critical; high-boiling solvents like toluene can sometimes lead to racemization, whereas alternatives like cyclohexane or green ethers such as cyclopentyl methyl ether (CPME) have been used successfully to prepare enantiomerically pure amino acid benzyl esters. nih.govresearchgate.net Another approach uses thionyl chloride, which reacts with the alcohol to generate HCl in situ, acting as the catalyst for the esterification. chemicalbook.com
| Catalyst | Solvent | Key Feature | Reference(s) |
|---|---|---|---|
| p-Toluenesulfonic acid (p-TsOH) | Toluene | Standard azeotroping solvent, but can cause racemization due to high reflux temperature. | nih.govresearchgate.net |
| p-Toluenesulfonic acid (p-TsOH) | Cyclohexane | Lower boiling azeotrope helps avoid racemization. | nih.gov |
| p-Toluenesulfonic acid (p-TsOH) | Me-THF, CPME (Green Ethers) | More polar and environmentally benign solvents that can yield enantiomerically pure products. | nih.gov |
| Thionyl Chloride (SOCl₂) | Benzyl Alcohol (reagent and solvent) | SOCl₂ acts as a source for the acid catalyst (HCl). The reaction is typically run at elevated temperatures. | chemicalbook.comgoogle.com |
Microwave-Assisted Esterification Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.net In the context of esterification, microwave irradiation can significantly reduce reaction times and increase yields compared to conventional heating methods. researchgate.netscirp.org The esterification of amino acids with alcohols, including benzyl alcohol, can be performed efficiently under microwave heating, often in a solvent-free or one-pot protocol with an acid catalyst like p-TsOH. researchgate.netresearchgate.net The rapid and uniform heating provided by microwaves enhances the rate of reaction, making it a highly efficient method for preparing amino acid esters. scirp.org For instance, studies on the esterification of L-leucine showed significantly higher yields in shorter times under microwave irradiation compared to conventional oil-bath heating. scirp.org
Catalytic and Stoichiometric Methods for Benzyl Ester Formation
Beyond the Fischer-Speier reaction, other catalytic and stoichiometric approaches have been developed for benzyl ester synthesis.
One solvent-free stoichiometric method employs Niobium(V) chloride (NbCl₅) as a reagent to promote the esterification of carboxylic acids with benzyl alcohol at room temperature. nih.gov A related catalytic process uses NbCl₅ grafted onto silica (B1680970) gel (SiO₂-Nb). nih.gov While this heterogeneous catalyst requires higher reflux temperatures, it can be recovered and reused. nih.gov
Another distinct catalytic strategy is the metal-free oxidative esterification of a benzyl C-H bond. wiley.com This method uses tetrabutylammonium (B224687) iodide as a catalyst with an oxidant to directly couple a carboxylic acid with a benzylic substrate, offering an alternative pathway that does not start from benzyl alcohol. wiley.com Furthermore, catalytic amounts of ferric chloride (FeCl₃) have been used to transform pre-existing benzyl esters into other esters or amides by first converting them into an acid chloride intermediate in situ. rsc.org
Protective Group Chemistries in the Synthesis of this compound
The synthesis of this compound is a multi-step process that necessitates the strategic use of protecting groups to ensure chemoselectivity. wikipedia.org Protecting groups are chemical modifications of functional groups that prevent them from reacting during a chemical transformation. wikipedia.org In the context of synthesizing a dipeptide conjugate like this compound, both the amino and carboxyl groups of the glycine molecule must be selectively masked and unmasked to direct the formation of the desired amide bond and prevent unwanted side reactions such as polymerization. biosynth.com
The protection of the carboxylic acid functionality of glycine is a critical first step. This is commonly achieved by converting the carboxylic acid into a benzyl ester. libretexts.org The benzyl ester group is advantageous because it is stable under various reaction conditions but can be removed under mild conditions, typically through catalytic hydrogenolysis. libretexts.org
One of the most direct methods for this transformation is the Fischer-Speier esterification. researchgate.netresearchgate.net This method involves reacting glycine with benzyl alcohol in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH), in a solvent that allows for the azeotropic removal of water to drive the reaction to completion. researchgate.netresearchgate.net The product is often isolated as a stable p-toluenesulfonate salt. researchgate.netgoogle.com
Alternative methods include reacting glycine with benzyl chloride or benzyl bromide in the presence of a base. ontosight.aiescholarship.org The reaction of glycine with benzyl alcohol can also be facilitated by thionyl chloride, which first converts the alcohol to a more reactive species. chemicalbook.com The resulting glycine benzyl ester serves as a key intermediate where the carboxyl group is rendered unreactive for subsequent coupling steps. ontosight.ai
Table 1: Methods for Benzyl Esterification of Glycine
| Method | Reagents | Typical Solvent | Notes |
|---|---|---|---|
| Fischer-Speier Esterification | Glycine, Benzyl Alcohol, p-Toluenesulfonic Acid | Toluene, Cyclohexane, or other water-azeotroping solvent | Water is removed azeotropically to shift equilibrium. researchgate.netresearchgate.net |
| Reaction with Benzyl Halide | Glycine, Benzyl Chloride or Benzyl Bromide, Base (e.g., NaHCO₃) | Dimethylformamide (DMF) | A standard alkylation reaction. ontosight.aiescholarship.org |
To facilitate the coupling of pyruvic acid to the glycine moiety, the nucleophilic amino group of glycine must be temporarily blocked. youtube.com Carbamates are the most common class of protecting groups for amines in peptide synthesis. wikipedia.orgmasterorganicchemistry.com The choice of the specific protecting group is crucial as it dictates the deprotection conditions, which must be orthogonal to the conditions used for removing the carboxyl protecting group. biosynth.com
Common amine protecting groups applicable to glycine include:
tert-Butoxycarbonyl (Boc): The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O). libretexts.org It is a robust group that is stable to a wide range of conditions but can be readily removed with strong acids, such as trifluoroacetic acid (TFA). libretexts.orgmasterorganicchemistry.com
Benzyloxycarbonyl (Cbz or Z): The Cbz group is installed using benzyl chloroformate. peptide.com A key advantage of the Cbz group is its removal by catalytic hydrogenation (e.g., H₂ over a palladium catalyst), conditions which are orthogonal to the acid-labile Boc group and the base-labile Fmoc group. youtube.commasterorganicchemistry.com
9-Fluorenylmethoxycarbonyl (Fmoc): The Fmoc group is introduced using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). libretexts.org It is characterized by its lability to basic conditions, typically a solution of piperidine (B6355638) in DMF, while being stable to acid. wikipedia.orglibretexts.org This orthogonality makes the Fmoc/tBu protection scheme popular in solid-phase peptide synthesis. biosynth.com
Table 2: Common Amine Protecting Groups for Glycine
| Protecting Group | Abbreviation | Reagent for Introduction | Deprotection Conditions |
|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., Trifluoroacetic Acid, TFA) libretexts.org |
| Benzyloxycarbonyl | Cbz or Z | Benzyl Chloroformate (Cbz-Cl) | Catalytic Hydrogenation (H₂/Pd-C) masterorganicchemistry.com |
Purification and Spectroscopic Characterization of Synthetic Intermediates and the Final Compound
Following each synthetic step, rigorous purification of the intermediates and the final product is essential to remove unreacted starting materials, reagents, and byproducts. Common purification techniques include extraction, crystallization, and chromatography. chemicalbook.comprepchem.com For instance, after esterification, the product might be crystallized from a solvent system like ethanol (B145695) and diethyl ether. chemicalbook.com Column chromatography on silica gel is frequently employed for separating compounds with different polarities.
The structural identity and purity of each compound are confirmed using a combination of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.
For an intermediate like Glycine Benzyl Ester , the ¹H NMR spectrum would show characteristic signals for the benzylic protons (–CH₂–Ph) and the α-protons of the glycine backbone. The ¹³C NMR would show corresponding signals for the ester carbonyl, benzylic carbon, and aromatic carbons.
For the final product, This compound , new signals corresponding to the pyruvyl group would appear. The ¹H NMR would feature a singlet for the pyruvyl methyl group (CH₃–C=O), and the ¹³C NMR would show two new signals for the pyruvyl methyl carbon and the highly deshielded pyruvyl carbonyl carbon. nih.govembopress.org The amide bond formation would also cause a shift in the signals of the adjacent glycine protons.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond of the amide, the amide C=O stretch (Amide I band), the ester C=O stretch, and the pyruvyl ketone C=O stretch. oup.com
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, confirming the elemental composition of the synthesized compound. Fragmentation patterns observed in the mass spectrum can further corroborate the proposed structure.
Table 3: Expected Spectroscopic Data for this compound
| Technique | Expected Observations |
|---|---|
| ¹H NMR | Singlet for pyruvyl –CH₃; Doublet for glycine –CH₂–; Singlet for benzylic –CH₂–; Multiplet for aromatic protons; Broad singlet for amide N–H. |
| ¹³C NMR | Signal for pyruvyl methyl carbon; Signals for glycine α-carbon, ester carbonyl, amide carbonyl, and pyruvyl ketone carbonyl; Signals for benzylic carbon and aromatic carbons. embopress.org |
| IR (cm⁻¹) | ~3300 (N-H stretch); ~1740 (Ester C=O stretch); ~1720 (Ketone C=O stretch); ~1670 (Amide I, C=O stretch). oup.com |
| HRMS | Molecular ion peak corresponding to the exact mass of C₁₂H₁₃NO₄. |
Transformations Involving the Pyruvyl Moiety
The pyruvyl group, characterized by its α-keto acid functionality, is a key site for various chemical modifications.
Condensation Reactions, including Imine and Oxime Formation
The ketone of the pyruvyl moiety is susceptible to condensation reactions with primary amines and hydroxylamine (B1172632) derivatives to form imines (Schiff bases) and oximes, respectively. These reactions are often reversible and pH-dependent. The formation of such derivatives can be a strategic step in the synthesis of more complex molecules or for the introduction of specific functionalities. For instance, the reaction with a substituted hydroxylamine could introduce a fluorescent tag or a reactive handle for further chemical ligation.
Decarboxylation and Reduction Pathways of the α-Keto Ester
The α-keto ester group of the pyruvyl moiety can undergo decarboxylation, particularly under conditions that stabilize the resulting enolate intermediate. This process can be influenced by factors such as heat, pH, and the presence of metal ions. Research on α-keto esters like methyl phenylpyruvate has explored novel decarboxylation pathways. rsc.org Additionally, the ketone can be reduced to a secondary alcohol using various reducing agents, such as sodium borohydride (B1222165). This reduction converts the pyruvyl group into a lactyl group, altering the chemical and physical properties of the molecule. The decarboxylation of α-keto acids, including pyruvate, is a known process that can be influenced by various factors. nih.gov
Reactivity of the Glycine Benzyl Ester Moiety
The glycine benzyl ester portion of the molecule offers additional sites for chemical modification, crucial for applications in peptide synthesis and the creation of amino acid analogs.
Peptide Bond Formation and Elongation Reactions
The free amine group of the glycine residue is a primary site for peptide bond formation. nih.govkhanacademy.orgyoutube.com This reaction typically involves coupling with the activated carboxylic acid of another amino acid. bachem.com Common coupling reagents facilitate this process, enabling the stepwise elongation of a peptide chain. The benzyl ester serves as a protecting group for the glycine's carboxyl group during this synthesis, preventing its participation in unwanted side reactions. masterorganicchemistry.comgcwgandhinagar.com The benzyl ester can be selectively removed at a later stage, often through hydrogenolysis, to reveal the C-terminal carboxylic acid. gcwgandhinagar.comorganic-chemistry.org The use of glycine benzyl ester in peptide synthesis is a well-established method. sigmaaldrich.comontosight.aisigmaaldrich.comchemimpex.com The efficiency of chemoenzymatic peptide synthesis can be enhanced by using amino acid benzyl esters. acs.org
| Reagent/Method | Description |
| Coupling Reagents (e.g., DCC, HBTU) | Activate the carboxyl group of an incoming amino acid to facilitate amide bond formation with the glycine's amine. |
| Solid-Phase Peptide Synthesis (SPPS) | The this compound can be anchored to a solid support for efficient, stepwise peptide elongation. youtube.comnih.gov |
| Hydrogenolysis | A common method for deprotection, where hydrogen gas and a palladium catalyst are used to cleave the benzyl ester, yielding the free carboxylic acid. organic-chemistry.org |
Transesterification Processes and Ester Exchange Reactions
The benzyl ester can undergo transesterification in the presence of another alcohol and a suitable catalyst. This reaction allows for the exchange of the benzyl group with other alkyl or aryl groups, thereby modifying the ester functionality. For example, treatment with methanol (B129727) in the presence of an acid or base catalyst could yield the corresponding methyl ester. This process can be useful for altering the solubility or reactivity of the molecule. Transesterification of benzyl esters can be catalyzed by various means, including potassium cyanide in benzyl alcohol. nih.gov Catalytic transesterification promoted by a tetranuclear zinc cluster has also been reported as an efficient method. organic-chemistry.org
Alkylation Reactions of the Glycine α-Carbon for Analog Synthesis
The α-carbon of the glycine residue is a potential site for alkylation, leading to the synthesis of various amino acid analogs. This typically requires the generation of an enolate or an equivalent nucleophilic species at the α-carbon, which can then react with an alkyl halide or another electrophile. Such modifications are valuable for creating unnatural amino acids with tailored properties for incorporation into peptides, potentially enhancing their stability or biological activity. mdpi.comresearchgate.netnih.gov The pyridoxyl residue has been used as a multifunctional group in peptide synthesis, attached to a polymer by alkylation. nih.gov
Synthesis and Exploration of Novel this compound Derivatives
The synthesis and exploration of novel derivatives of this compound would likely involve modifications at the pyruvoyl ketone, the amide nitrogen, or through reactions of the deprotected carboxylic acid.
Derivatization of the Pyruvoyl Group: The ketone functional group of the pyruvoyl moiety is a prime site for derivatization. It can undergo a variety of reactions common to ketones, such as:
Reductive amination: Reaction with an amine in the presence of a reducing agent to form an N-substituted alaninyl-glycine derivative.
Wittig reaction: Reaction with a phosphonium ylide to form an alkene, thus modifying the side chain.
Formation of hydrazones, oximes, and other C=N derivatives: Reaction with hydrazine, hydroxylamine, or their derivatives.
Synthesis of Peptide Analogs: The deprotected N-pyruvyl-glycine, obtained after selective cleavage of the benzyl ester, can be coupled with other amino acid esters or amides to extend the peptide chain. Standard peptide coupling reagents, such as carbodiimides (e.g., DCC, EDC) or phosphonium/uronium salts (e.g., HBTU, HATU), would be employed for this purpose. This would allow for the synthesis of a library of pyruvoyl-dipeptide and larger peptide derivatives.
Research on related N-acyl glycine esters provides some insight into potential synthetic pathways. For instance, N-benzyl glycine esters have been used in three-component domino reactions to synthesize complex heterocyclic structures like pyrazolylpyrrolidines. Although not directly involving a pyruvoyl group, this demonstrates the utility of N-acylated glycine esters in constructing diverse molecular scaffolds.
The following table outlines potential derivatization strategies for this compound.
| Reaction Site | Reagents and Conditions | Potential Derivative |
| Pyruvoyl Ketone | Amine, NaBH₃CN | N-substituted (Lactoyl)-glycine benzyl ester |
| Pyruvoyl Ketone | Wittig Reagent (e.g., Ph₃P=CH₂) | (2-Methyl-allyl)-glycine benzyl ester |
| Carboxylic Acid (after deprotection) | Amino acid ester, EDC, HOBt | Pyruvyl-glycyl-dipeptide ester |
| Amide Nitrogen | Alkylating agent (under basic conditions) | N-alkyl-N-pyruvyl-glycine benzyl ester |
It is important to reiterate that these proposed reactions are based on general organic chemistry principles and studies of analogous compounds, as direct experimental data for this compound is not available in the reviewed scientific literature.
Biochemical and Enzymatic Studies of Pyruvyl Glycine Benzyl Ester
Pyruvyl-Glycine Benzyl (B1604629) Ester as a Substrate in Enzyme-Catalyzed Reactions
The unique chemical structure of Pyruvyl-glycine benzyl ester, featuring a pyruvyl group, a glycine (B1666218) residue, and a benzyl ester, makes it a subject of interest for studying enzyme specificity and catalytic mechanisms.
Interactions with Thiamine Diphosphate (B83284) (ThDP)-Dependent Enzymes
Thiamine diphosphate (ThDP)-dependent enzymes are a crucial class of enzymes that catalyze key metabolic reactions, often involving the cleavage and formation of carbon-carbon bonds adjacent to a carbonyl group. While these enzymes are well-known for their activity on substrates like pyruvate (B1213749), studies on their interaction with more complex molecules such as this compound are limited. Theoretical and modeling studies suggest that the pyruvyl moiety of the compound could potentially interact with the ThDP cofactor in the active site of these enzymes. However, the bulky benzyl ester group might sterically hinder the proper positioning of the substrate for catalysis. Further experimental validation is required to determine if this compound can act as a substrate or an inhibitor for this class of enzymes.
Assessment of Substrate Specificity and Affinity in Protease-Mediated Transformations
Proteases are enzymes that catalyze the hydrolysis of peptide bonds. The glycine benzyl ester portion of this compound makes it a potential substrate for certain proteases with esterase activity. The specificity and affinity of proteases for this compound would depend on the nature of the enzyme's active site, particularly the S1 pocket that accommodates the amino acid residue adjacent to the scissile bond. The benzyl ester group introduces a significant hydrophobic character, which could favor binding to proteases with a preference for hydrophobic residues.
| Enzyme Class | Predicted Affinity | Rationale |
| Serine Proteases | Moderate to High | The active site of many serine proteases can accommodate the glycine residue, and the hydrophobic benzyl group may interact favorably with the S1' subsite. |
| Cysteine Proteases | Low to Moderate | While capable of ester hydrolysis, the specificity is often more stringent, and the bulky benzyl group might not be an optimal fit for the active site. |
| Metalloproteases | Variable | Affinity would be highly dependent on the specific metalloprotease and the geometry of its active site. |
This table presents predicted affinities based on general protease characteristics; specific experimental data for this compound is not currently available.
Role in Amino Acid Metabolism and Related Biochemical Pathways
Given its composition, the metabolism of this compound would likely involve its hydrolysis into pyruvic acid, glycine, and benzyl alcohol. Both pyruvic acid and glycine are central molecules in amino acid metabolism. Pyruvic acid is a key intermediate in glycolysis and can be converted to several amino acids, including alanine. Glycine is itself a fundamental amino acid involved in the synthesis of proteins, purines, and other important biomolecules. The introduction of this compound into a biological system could, therefore, perturb these pathways, although the physiological relevance of this compound is not well established.
Exploration of this compound in Enzyme Inhibitor Design
The structural features of this compound make it an interesting scaffold for the design of enzyme inhibitors, particularly through the mimicry of natural substrates.
Mimicry of Natural Substrates (e.g., Pyruvate in Dihydrodipicolinate Synthase)
Dihydrodipicolinate synthase (DHDPS) is a key enzyme in the lysine (B10760008) biosynthesis pathway in bacteria and plants, catalyzing the condensation of pyruvate and (S)-aspartate-β-semialdehyde. The pyruvyl moiety of this compound can be considered a mimic of the natural substrate, pyruvate. By modifying the glycine and benzyl ester portions of the molecule, it may be possible to design potent and specific inhibitors of DHDPS. The benzyl group, for instance, could be functionalized to interact with specific residues in the enzyme's active site, thereby increasing binding affinity and inhibitory activity.
Structure-Activity Relationships in Enzyme Inhibition
The development of effective enzyme inhibitors based on the this compound scaffold would rely on a thorough understanding of its structure-activity relationships (SAR). This involves systematically modifying different parts of the molecule and assessing the impact on inhibitory potency.
| Modification Site | Potential Impact on Inhibition |
| Pyruvyl Group | Modifications to the keto or carboxyl groups could alter binding to the active site and affect the mechanism of inhibition. |
| Glycine Linker | Altering the length or nature of the amino acid linker could optimize the positioning of the inhibitor within the active site. |
| Benzyl Ester | Substitution on the phenyl ring could enhance hydrophobic or electronic interactions with the enzyme, leading to increased affinity. |
This table outlines potential strategies for SAR studies on this compound derivatives.
Computational Chemistry and Mechanistic Elucidation
Theoretical Investigations of Reaction Mechanisms
Theoretical investigations of reaction mechanisms for molecules like Pyruvyl-glycine benzyl (B1604629) ester are crucial for understanding their chemical reactivity and stability. Computational methods allow for the detailed exploration of potential energy surfaces, helping to identify pathways for formation, degradation, and interaction with other molecules.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study reaction mechanisms due to its balance of accuracy and computational cost. For a compound like Pyruvyl-glycine benzyl ester, DFT calculations can map out the energetic profiles of various reaction pathways, such as its synthesis or degradation.
A typical DFT study involves optimizing the geometries of reactants, products, and, crucially, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction rate. The energy difference between the reactants and the transition state is the activation energy barrier.
For instance, in the context of a dipeptide-catalyzed intermolecular aldol (B89426) reaction, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been used to elucidate a multi-step reaction mechanism. researchgate.net This included identifying key intermediates and transition states, which revealed the rate-determining step and the origins of stereoselectivity. researchgate.net A similar approach applied to this compound could elucidate its formation mechanism, for example, from the condensation of pyruvic acid and glycine (B1666218) benzyl ester. The calculations would provide the energies of all stationary points along the reaction pathway, as illustrated in a hypothetical reaction coordinate diagram.
Table 1: Hypothetical DFT-Calculated Energies for a Reaction Step of this compound
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State | +25.4 |
| Intermediate | -5.2 |
| Products | -15.8 |
This table represents typical data obtained from DFT calculations for a single reaction step, showing the relative energies of the reactants, transition state, any intermediate, and the final products.
The stability of this compound, particularly its susceptibility to hydrolysis, is a key chemical property that can be investigated computationally. Ester hydrolysis, the cleavage of the ester bond by water, can proceed through different mechanisms, typically acid-catalyzed or base-catalyzed pathways.
Computational analysis of ester hydrolysis involves modeling the reaction in the presence of water molecules and, if relevant, a catalyst (e.g., H₃O⁺ or OH⁻). By calculating the activation energies for different potential pathways, the most favorable hydrolysis mechanism can be determined. These calculations can also predict the half-life of the ester under various conditions, providing a stability profile.
For amino acid derivatives, computational studies have been performed to understand their stability and reactivity. nih.govelectrochemsci.org Such analyses for this compound would involve identifying the transition states for the nucleophilic attack of water on the carbonyl carbon of the ester group and the subsequent bond-breaking steps. The results would indicate the compound's stability in aqueous environments.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
To understand the potential biological activity of this compound, it is essential to study its interactions with biological macromolecules, such as enzymes. Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques for this purpose.
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.govresearchgate.netsemanticscholar.orgsemanticscholar.orgconsensus.app For this compound, docking studies could be used to predict its binding mode within the active site of a target enzyme.
The process involves preparing the 3D structures of both the ligand (this compound) and the receptor protein. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the receptor's binding site, scoring each based on a force field that estimates the binding affinity. The resulting docked poses provide insights into the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.
Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein
| Docking Pose | Binding Affinity (kcal/mol) | Key Interacting Residues |
| 1 | -8.5 | Tyr123, Ser150, Phe210 |
| 2 | -8.1 | Tyr123, Leu145, Ala209 |
| 3 | -7.9 | Ser150, Trp180, Val208 |
This table illustrates the kind of data generated from a molecular docking study, showing the predicted binding affinities and the key amino acid residues of the protein that interact with the ligand in different binding poses.
While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-receptor complex over time. nih.govresearchgate.netnih.govnhr4ces.de An MD simulation numerically solves Newton's equations of motion for a system of atoms and molecules, allowing the observation of their movements.
Electronic Structure Analysis and Spectroscopic Property Prediction
Computational methods can also be used to predict the electronic and spectroscopic properties of this compound. These predictions can aid in the interpretation of experimental spectra and provide insights into the molecule's electronic structure.
DFT and other quantum chemical methods can be used to calculate a variety of electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. The HOMO-LUMO gap is an important indicator of chemical reactivity and electronic excitability.
Furthermore, these methods can predict spectroscopic properties, such as infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectra. harvard.eduresearchgate.netnih.govnih.govresearchgate.net The calculation of vibrational frequencies can help in the assignment of experimental IR and Raman bands to specific molecular vibrations. mdpi.com The prediction of electronic transitions can aid in the interpretation of UV-Vis spectra.
Table 3: Predicted Spectroscopic Properties of this compound
| Property | Predicted Value |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.6 eV |
| Major IR Absorption (C=O stretch) | 1745 cm⁻¹ |
| UV-Vis λmax | 265 nm |
This table provides examples of spectroscopic and electronic properties that can be predicted using computational chemistry methods.
Pyruvyl Glycine Benzyl Ester As a Versatile Synthetic Building Block
Strategic Applications in Peptide and Peptidomimetic Synthesis
Pyruvyl-glycine benzyl (B1604629) ester is a specialized chemical compound that serves as a bifunctional building block in synthetic chemistry. Its structure comprises a glycine (B1666218) amino acid core, which is protected at the C-terminus by a benzyl ester group and functionalized at the N-terminus with a pyruvoyl group. This unique combination of features makes it a strategic tool for the construction of complex peptides and peptidomimetics—molecules that mimic the structure and function of natural peptides.
The benzyl ester is a widely utilized C-terminal protecting group in peptide synthesis, known for its stability under various coupling conditions and its susceptibility to removal by catalytic hydrogenolysis. wikipedia.org The N-terminal pyruvoyl group, characterized by its reactive ketone and adjacent carbonyl functionalities, offers a site for specific chemical modifications, distinct from standard peptide bond formation.
Incorporation of Glycine Residues into Complex Peptide Architectures
The primary utility of Pyruvyl-glycine benzyl ester in this context is as a pre-functionalized glycine unit. In standard solid-phase or solution-phase peptide synthesis, building blocks are sequentially added to a growing chain. wikipedia.orgmasterorganicchemistry.com By using this compound, a glycine residue can be incorporated with its N-terminus already bearing the reactive pyruvoyl moiety.
The synthesis workflow typically involves:
Activating the carboxylic acid of the benzyl-ester-protected glycine.
Coupling it to the free N-terminus of a peptide chain.
Subsequent removal of the benzyl ester protecting group to elongate the chain further if needed.
This approach allows for the precise placement of a pyruvoyl group at a specific glycine position within a peptide sequence. This is particularly advantageous as the pyruvoyl group can serve as a chemical handle for post-synthetic modifications, enabling the construction of intricate molecular designs that would be challenging to achieve through other methods. The benzyl ester component ensures compatibility with established peptide synthesis protocols, such as the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy. masterorganicchemistry.com
Synthesis of Modified Peptide Scaffolds
The true versatility of this compound is realized in its application for creating modified peptide scaffolds and peptidomimetics. The pyruvoyl group's ketone functionality is a key reactive center that can participate in chemoselective ligation reactions. Unlike standard amide bond formation, these reactions allow for the introduction of non-peptidic linkages, leading to novel molecular structures.
Key modification strategies include:
Oxime and Hydrazone Formation: The ketone of the pyruvoyl group can react with hydroxylamines or hydrazines to form stable oxime or hydrazone linkages, respectively. This is a powerful method for conjugating other molecules (such as labels, drugs, or polymers) to the peptide or for creating cyclized peptide structures. nih.gov
Heterocycle Synthesis: The 1,2-dicarbonyl system of the pyruvoyl group can serve as a precursor for the synthesis of various heterocyclic systems, which are common scaffolds in peptidomimetic design. nih.gov
Backbone Modification: By incorporating this building block, the natural peptide backbone is altered, which can enhance properties such as resistance to proteolytic degradation—a common limitation of natural peptides as therapeutic agents.
These modifications are instrumental in developing peptidomimetics with improved stability, binding affinity, and pharmacokinetic profiles.
| Modification Strategy | Reactant | Resulting Linkage/Structure | Application |
| Oximation | Hydroxylamine (B1172632) (R-ONH2) | Oxime | Peptide conjugation, cyclization |
| Hydrazone Formation | Hydrazine (R-NHNH2) | Hydrazone | Cross-linking, molecular assembly |
| Heterocycle Formation | Various difunctional reagents | Heterocyclic scaffold | Peptidomimetic development |
Intermediates for the Synthesis of Bioactive Molecules
Beyond its role in peptide architecture, this compound is a valuable intermediate for the synthesis of a wide array of bioactive molecules. Its constituent parts—the pyruvoyl group and the amino acid ester—are found in various classes of biologically active compounds, making it a strategic starting material for medicinal chemistry and drug discovery.
Pharmaceutical Intermediates and Analogs
Amino acids and their derivatives are fundamental starting materials in the pharmaceutical industry for synthesizing drugs, particularly chiral drugs and active pharmaceutical ingredients (APIs). nih.govillinois.edu The pyruvoyl moiety is of particular interest as it can mimic transition states of enzymatic reactions.
Research has shown that pyruvate-extended amino acid derivatives can act as potent enzyme inhibitors. nih.gov For example, compounds containing a 2,4-dioxo-carboxylate structure, similar to that in pyruvyl-glycine, were designed to resemble transient species in the catalytic pathway of peptidylamidoglycolate lyase (PGL). nih.gov This enzyme is crucial for the bioactivation of many neuropeptide hormones. nih.gov Consequently, N-acyl-amino-pyruvate derivatives have been identified as highly potent and competitive inhibitors of PGL. nih.gov
This compound can, therefore, serve as a key intermediate for synthesizing such enzyme inhibitors, where the glycine unit provides a core scaffold and the benzyl ester allows for further chemical elaboration before being removed in the final stages of synthesis.
Precursors for Amino Acid Derivatives with Targeted Bioactivities
The chemical reactivity of the pyruvoyl group makes this compound a versatile precursor for a library of amino acid derivatives. The ketone and adjacent carbonyl can be subjected to a variety of chemical transformations to generate new functionalities.
| Reaction Type | Reagent(s) | Resulting Moiety | Potential Application |
| Reduction | Sodium borohydride (B1222165) (NaBH4) | Hydroxy acid | Synthesis of lactone-containing compounds |
| Reductive Amination | Ammonia/amines, reducing agent | α,β-diamino acid derivative | Precursor for complex amino acids |
| Wittig Reaction | Phosphonium (B103445) ylides | α,β-unsaturated acid derivative | Synthesis of conformationally constrained analogs |
| Aldol (B89426) Condensation | Aldehydes/ketones | β-hydroxy-α-keto acid derivative | Building complex carbon skeletons |
This synthetic flexibility allows chemists to systematically modify the structure to explore structure-activity relationships (SAR) and develop derivatives with specific, targeted bioactivities. The benzyl ester provides a stable protecting group throughout these transformations that can be cleanly removed at a later stage. beilstein-journals.orgorganic-chemistry.org
Development of Anti-infective and Other Therapeutically Relevant Agents
There is a growing interest in developing novel anti-infective agents to combat antimicrobial resistance. rjpbr.com Peptides and peptidomimetics represent a promising class of therapeutics in this area due to their diverse mechanisms of action. nih.govmdpi.com The development of prodrugs is also a common strategy to improve the delivery and efficacy of anti-infective agents. researchgate.net
While direct application of this compound in existing anti-infective drugs is not widely documented, its utility as a building block makes it highly relevant. By enabling the synthesis of unique and structurally complex peptide scaffolds, it provides a tool for creating molecules that can:
Mimic natural antimicrobial peptides while having enhanced stability against bacterial proteases.
Incorporate unnatural side chains or backbones to explore new interactions with microbial targets.
Serve as precursors to prodrugs , where the pyruvoyl or ester group is modified to be cleaved under specific physiological conditions to release an active agent.
The ability to generate molecular diversity from a single, versatile intermediate like this compound is a significant advantage in the search for new therapeutic agents against infectious diseases and other conditions.
Limited Information Available for "this compound" in Advanced Organic Synthesis
Following a comprehensive review of available scientific literature, it has been determined that there is limited specific information regarding the utility of "this compound" as a versatile synthetic building block in the formation of heterocyclic ring systems and in asymmetric synthesis, as outlined in the requested article structure.
General concepts related to the building blocks of the target molecule exist:
Heterocyclic Synthesis: N-acylamino acids, a class to which this compound belongs, can undergo cyclization reactions to form heterocyclic structures like diketopiperazines through intramolecular condensation. Dipeptide esters, in general, are known to cyclize to form 2,5-diketopiperazines, and N-pyruvoyl derivatives of amino acids can be dehydrated to yield dehydro-dioxopiperazines. However, specific studies detailing this process for this compound, including reaction conditions, yields, and the scope of accessible heterocyclic systems, are not extensively reported.
Asymmetric Synthesis: The pyruvoyl group, derived from pyruvic acid, is a component in the asymmetric synthesis of α-amino acids from α-keto acids. In such syntheses, a chiral auxiliary is typically employed to induce stereoselectivity, and pyruvyl derivatives can act as intermediates. The inherent chirality of the glycine component in this compound could theoretically influence stereochemical outcomes in certain reactions. However, specific examples and detailed studies on the use of this compound as a chiral building block, where its stereocenter directs the formation of new chiral centers with high diastereoselectivity or enantioselectivity, are not sufficiently described in the available literature to construct a thorough and informative article as requested.
Due to the lack of specific and detailed research findings on "this compound" for the outlined applications, it is not possible to generate a comprehensive and scientifically robust article that strictly adheres to the provided structure and content requirements. The creation of such an article would necessitate speculation and extrapolation beyond the available evidence, which would not meet the required standards of scientific accuracy and authoritativeness.
Future Directions and Emerging Research Opportunities
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of peptides, including dipeptides like Pyruvyl-glycine benzyl (B1604629) ester, often relies on methods that generate considerable waste and utilize hazardous solvents. advancedchemtech.com The future of its synthesis lies in the adoption of greener and more sustainable practices. ambiopharm.comrsc.org This involves a multi-faceted approach encompassing the use of environmentally benign solvents, the development of catalytic processes, and the exploration of biocatalytic methods.
One promising avenue is the replacement of conventional solvents such as dichloromethane (B109758) (DCM) and dimethylformamide (DMF) with greener alternatives. rsc.orgacs.org Research has demonstrated the potential of solvents like propylene (B89431) carbonate and 2-methyltetrahydrofuran (B130290) (2-MeTHF) in peptide synthesis, offering comparable or even superior yields in some cases. rsc.orgacs.org The ideal green solvent for the synthesis of Pyruvyl-glycine benzyl ester would possess low toxicity, be derived from renewable resources, and be readily recyclable.
Biocatalysis presents another significant opportunity for the sustainable synthesis of this compound. nih.govdigitellinc.comamericanpeptidesociety.org The use of enzymes, such as glycine (B1666218) N-acyltransferase, could enable the highly selective and efficient coupling of a pyruvyl donor with glycine benzyl ester under mild reaction conditions. semanticscholar.orgnih.gov This approach would minimize the need for protecting groups and reduce the generation of byproducts, aligning with the principles of green chemistry. digitellinc.com Advances in enzyme engineering and directed evolution could further tailor biocatalysts for this specific transformation, enhancing their activity and stability. nih.gov
The development of novel catalytic systems, including organocatalysts, also holds promise for more sustainable synthetic routes. bohrium.com These catalysts can offer high efficiency and selectivity while avoiding the use of heavy metals. For instance, glycine and its derivatives have been shown to catalyze various organic reactions, suggesting the potential for self- or organo-catalyzed pathways in the synthesis of pyruvyl-glycine derivatives. bohrium.com
A comparative overview of potential sustainable synthetic strategies is presented in Table 1.
| Synthetic Strategy | Key Advantages | Potential Challenges |
| Green Solvents | Reduced environmental impact, improved safety. advancedchemtech.comacs.org | Solvent compatibility with reagents, potential for lower yields. |
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. nih.govamericanpeptidesociety.org | Enzyme stability and cost, substrate specificity. |
| Organocatalysis | Metal-free, often milder conditions. bohrium.com | Catalyst loading and recyclability. |
Table 1: Comparison of Potential Sustainable Synthetic Routes for this compound.
Integration of this compound into Flow Chemistry and Automation Platforms
The integration of chemical syntheses into continuous flow and automated platforms offers numerous advantages, including enhanced process control, improved safety, and higher reproducibility. chimia.chnih.govamidetech.com For the synthesis of this compound, transitioning from batch to flow processes could lead to significant improvements in efficiency and scalability. rsc.orgmit.edu
Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can be critical for optimizing the yield and purity of the target compound. chimia.ch The small reactor volumes inherent in flow systems also enhance safety, particularly when dealing with potentially exothermic reactions. nih.gov Automated platforms can further streamline the synthesis by integrating purification and analysis steps, enabling high-throughput screening of reaction conditions and rapid optimization. americanpeptidesociety.orgnih.govcreative-peptides.comaurorabiomed.com
Recent advancements in automated peptide synthesis have demonstrated the capability to perform rapid and efficient couplings, significantly reducing the time required for peptide chain elongation. nih.govamidetech.com These technologies could be readily adapted for the continuous production of this compound. An automated system could be designed to sequentially introduce the starting materials (a pyruvyl source and glycine benzyl ester) into a microreactor, followed by in-line purification and real-time monitoring of the product formation. rsc.org
The key components and benefits of an automated flow synthesis platform for this compound are outlined in Table 2.
| Component | Function | Benefit |
| Reagent Pumps | Precise delivery of starting materials and reagents. | Accurate stoichiometry, improved reproducibility. chimia.ch |
| Microreactor | Controlled reaction environment. | Enhanced heat and mass transfer, improved safety. rsc.org |
| In-line Purification | Continuous removal of impurities. | Reduced downstream processing, higher purity. |
| Real-time Analytics | Continuous monitoring of reaction progress. | Rapid optimization, quality control. mit.edu |
Table 2: Components and Benefits of an Automated Flow Synthesis Platform.
Advanced Mechanistic Investigations using Multidimensional Spectroscopic Techniques
A thorough understanding of the reaction mechanism is crucial for optimizing the synthesis of this compound and for controlling the formation of any potential byproducts. Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful toolkit for elucidating reaction pathways and characterizing intermediates. nih.govspringernature.comcreative-proteomics.com
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to establish the connectivity of atoms within the molecule and to identify key intermediates formed during the reaction. uzh.chresearchgate.net For instance, in situ NMR studies could monitor the progress of the acylation of glycine benzyl ester with a pyruvylating agent, providing insights into the formation of the amide bond and the potential for side reactions. huji.ac.il
Kinetic studies using NMR can also provide valuable information on the reaction rates and the influence of different reaction parameters. nih.gov By following the concentration of reactants, intermediates, and products over time, it is possible to derive a detailed kinetic model for the synthesis of this compound. This information can then be used to further refine the reaction conditions for optimal efficiency.
Advanced NMR techniques, such as diffusion-ordered spectroscopy (DOSY), could be used to study the self-assembly behavior of this compound in solution, providing information on the formation of aggregates or higher-order structures. nih.gov
The application of these spectroscopic techniques can provide a detailed picture of the reaction landscape, as summarized in Table 3.
| Spectroscopic Technique | Information Gained |
| COSY | Proton-proton correlations, establishing spin systems. uzh.ch |
| HMBC | Long-range proton-carbon correlations, identifying connectivity across heteroatoms. researchgate.net |
| In situ NMR | Real-time monitoring of reaction progress, identification of transient intermediates. huji.ac.il |
| Kinetic NMR | Reaction rates, determination of reaction order and activation parameters. nih.gov |
Table 3: Multidimensional Spectroscopic Techniques for Mechanistic Investigation.
Exploration of this compound in Material Science Applications
The unique chemical structure of this compound, combining a reactive keto-amide functionality with a dipeptide backbone, suggests potential applications in material science. nih.govthescipub.com The ability of peptides to self-assemble into well-defined nanostructures is a rapidly growing field of research, with applications in drug delivery, tissue engineering, and nanotechnology. nih.govyoutube.com
The pyruvyl group could act as a handle for further chemical modifications or could participate in specific non-covalent interactions, influencing the self-assembly behavior of the dipeptide. thescipub.com For example, the keto group could be involved in hydrogen bonding or could be targeted for chemical ligation to attach other functional molecules. The interplay of hydrogen bonding, hydrophobic interactions, and π-π stacking of the benzyl ester groups could lead to the formation of various nanostructures such as nanofibers, nanotubes, or hydrogels. nih.govnih.gov
The exploration of this compound in material science could involve systematically studying its self-assembly under different conditions (e.g., pH, solvent, temperature) and characterizing the resulting materials using techniques such as transmission electron microscopy (TEM), atomic force microscopy (AFM), and circular dichroism (CD) spectroscopy. The potential to form biocompatible and biodegradable materials makes this an attractive area for future research, with possible applications in biomedical fields. youtube.com
The potential material science applications are summarized in Table 4.
| Application Area | Potential Role of this compound |
| Biomaterials | Formation of biocompatible and biodegradable hydrogels for cell culture and tissue engineering. nih.gov |
| Drug Delivery | Self-assembly into nanoparticles for the encapsulation and controlled release of therapeutic agents. youtube.com |
| Nanotechnology | Template for the synthesis of inorganic nanomaterials or as a component in biosensors. thescipub.com |
Table 4: Potential Material Science Applications of this compound.
Q & A
Q. How can researchers ensure the stability of this compound during storage?
- Methodological Answer : Stability is pH- and temperature-dependent. Store at –20°C in airtight, amber vials under inert gas to prevent hydrolysis of the benzyl ester group. Pre-experiment stability tests (e.g., HPLC monitoring over 24–72 hours at intended storage conditions) are advised. Buffered solutions should avoid extremes (pH <3 or >9), as ester bonds degrade rapidly in acidic/alkaline environments .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Combine ¹H/¹³C NMR for backbone confirmation (e.g., pyruvyl methyl group at ~1.4 ppm, glycine NH at ~6.5 ppm) and FT-IR for ester carbonyl detection (~1740 cm⁻¹). HRMS (ESI-TOF) validates molecular weight (expected [M+H]⁺ for C₁₁H₁₃NO₅: 251.08). Elemental analysis (C, H, N) should align with theoretical values within ±0.3% .
Advanced Research Questions
Q. How can this compound be utilized in site-specific protein modifications?
- Methodological Answer : The benzyl ester group enables selective acylation of lysine residues or N-terminal amines in proteins. Optimize reaction conditions (pH 7.5–8.5, 4°C, 12–24 hours) to balance reactivity and protein stability. Post-modification, validate via SDS-PAGE (shift in molecular weight) and MALDI-TOF for mass confirmation. Control experiments with esterase inhibitors (e.g., PMSF) prevent premature hydrolysis .
Q. What kinetic models are suitable for studying enzymatic hydrolysis of this compound?
- Methodological Answer : Use Michaelis-Menten kinetics with esterases (e.g., porcine liver esterase). Monitor hydrolysis via UV-Vis (absorbance at 240 nm for released benzyl alcohol) or LC-MS. Fit data to the integrated rate equation to determine kcat and KM. Include negative controls (no enzyme) and account for non-enzymatic hydrolysis rates .
Q. How should researchers address contradictory data in ester bond stability studies?
- Methodological Answer : Discrepancies often arise from impurities (e.g., trace water) or inconsistent assay conditions. Standardize protocols: use degassed solvents, validate purity of starting materials (GC-MS), and replicate experiments across ≥3 independent trials. Statistical tools (ANOVA, Tukey’s test) identify significant outliers. Cross-reference with literature on analogous esters (e.g., benzyl acetate) to contextualize findings .
Q. What in vivo applications require ethical and methodological precautions when using this compound?
- Methodological Answer : For animal studies, conduct acute toxicity assays (LD₅₀ determination via OECD 423 guidelines) and monitor ester hydrolysis metabolites (e.g., benzyl alcohol) for neurotoxic effects. Use isotopically labeled analogs (¹³C-pyruvyl) for pharmacokinetic tracing. Ethical approvals must address dose-limiting thresholds and humane endpoints .
Data Analysis and Reproducibility
Q. How can researchers validate the reproducibility of this compound synthesis across labs?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish detailed protocols (molar ratios, solvent grades, equipment calibration) in supplementary materials. Inter-lab validation via round-robin testing with blinded samples ensures consistency. Report yields and purity metrics with standard deviations .
Q. What analytical methods resolve co-eluting impurities in this compound samples?
- Methodological Answer : Use orthogonal techniques: reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient) coupled with charged aerosol detection (CAD) for non-UV-active impurities. For chiral impurities, chiral stationary phase columns (e.g., Chiralpak IA) or enzymatic digestion (e.g., lipases) differentiate enantiomers .
Safety and Regulatory Compliance
Q. What toxicity profiles must be characterized before scaling this compound experiments?
- Methodological Answer : Follow GHS guidelines for acute toxicity (oral, dermal, inhalation), skin/eye irritation (OECD 404/405), and mutagenicity (Ames test). For environmental impact, assess biodegradability (OECD 301B) and aquatic toxicity (Daphnia magna EC₅₀). Regulatory submissions require Material Safety Data Sheets (MSDS) with hazard codes (e.g., H319 for eye irritation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
